molecular formula C14H20N8O2S B11557672 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11557672
M. Wt: 364.43 g/mol
InChI Key: ZKVBHGWHAYVIHV-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a thiadiazole ring and a triazine ring, both of which are functionalized with morpholine groups

Preparation Methods

The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of the triazine ring. The morpholine groups are then added through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of amines.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can act as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins, leading to downstream effects.

Comparison with Similar Compounds

Similar compounds include other thiadiazole and triazine derivatives, such as:

  • N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-DIMETHYL-1,3,5-TRIAZIN-2-AMINE
  • N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-DIPHENYL-1,3,5-TRIAZIN-2-AMINE

Compared to these compounds, N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of morpholine groups, which can enhance its solubility and bioavailability, making it more suitable for certain applications.

Properties

Molecular Formula

C14H20N8O2S

Molecular Weight

364.43 g/mol

IUPAC Name

N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H20N8O2S/c1-10-19-20-14(25-10)17-11-15-12(21-2-6-23-7-3-21)18-13(16-11)22-4-8-24-9-5-22/h2-9H2,1H3,(H,15,16,17,18,20)

InChI Key

ZKVBHGWHAYVIHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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